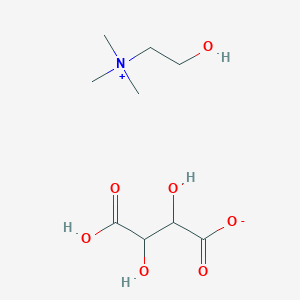

Cholinbitartrat

Übersicht

Beschreibung

Cholinbitartrat: ist eine organische Verbindung, die ein Salz aus Cholin und Weinsäure ist. Es wird häufig als Nahrungsergänzungsmittel verwendet, um Cholin bereitzustellen, einen essentiellen Nährstoff, der eine entscheidende Rolle bei verschiedenen physiologischen Prozessen spielt, darunter die Neurotransmittersynthese, die Zellmembranstruktur und der Lipidstoffwechsel . This compound ist bekannt für seine potenziellen kognitiven Steigerungs- und gesundheitlichen Vorteile .

Wirkmechanismus

Target of Action

Choline bitartrate, also known as Cholini Bitartras, primarily targets the neurotransmitter acetylcholine . Acetylcholine plays a crucial role in various physiological processes, including neurotransmitter synthesis, cell membrane structure, and lipid metabolism .

Mode of Action

Choline bitartrate interacts with its targets by providing choline, an essential nutrient that plays a crucial role in cognitive performance and overall brain health . By increasing acetylcholine levels, choline bitartrate can improve memory formation, attention, learning, and overall cognitive function .

Biochemical Pathways

Choline bitartrate affects several biochemical pathways. It is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .

Pharmacokinetics

Choline bitartrate is rapidly absorbed in the small intestine after oral administration . It is formed when choline is combined with tartaric acid, which increases its bioavailability, making it easier to absorb and more effective .

Result of Action

The molecular and cellular effects of choline bitartrate’s action are significant. It is needed for good nerve conduction throughout the CNS (central nervous system) as it is a precursor to acetylcholine (ACh) . Choline is also needed for gallbladder regulation, liver function, and lecithin (a key lipid) formation . Choline also aids in fat and cholesterol metabolism and prevents excessive fat build up in the liver .

Action Environment

Environmental factors may influence the action, efficacy, and stability of choline bitartrate. Dietary nutrients play an important part in facilitating mechanisms related to brain function . Therefore, a balanced diet, with neither excess nor deficiency in dietary choline, is of utmost importance regarding the prevention of cardiometabolic disorders as well as cognitive function .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Choline bitartrate is used in chemical research to study its properties and reactions. It is also used as a reagent in various chemical syntheses .

Biology: : In biological research, choline bitartrate is used to study its effects on cell membrane structure and function, lipid metabolism, and neurotransmitter synthesis .

Medicine: : Choline bitartrate is used in medical research to investigate its potential cognitive-enhancing effects and its role in preventing cognitive decline, especially in the elderly . It is also studied for its potential benefits in treating conditions such as Alzheimer’s disease and other cognitive disorders .

Industry: : In the industrial sector, choline bitartrate is used as a food additive, a dietary supplement, and a feed additive for animals .

Biochemische Analyse

Biochemical Properties

Cholini Bitartras is integral in the formation of the phospholipids phosphatidylcholine and sphingomyelin, VLDL, and the neurotransmitter acetylcholine . It interacts with various enzymes, proteins, and other biomolecules, playing a key role in various mammalian biological processes .

Cellular Effects

Cholini Bitartras influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is essential for the structural integrity of cells and plays a crucial role in maintaining cell function .

Molecular Mechanism

At the molecular level, Cholini Bitartras exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the synthesis of neurotransmitters and is an important prerequisite for the functioning of cells .

Temporal Effects in Laboratory Settings

The effects of Cholini Bitartras on cellular function can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Cholini Bitartras vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Cholini Bitartras is involved in various metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels, playing a key role in various mammalian biological processes .

Transport and Distribution

Cholini Bitartras is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Cholini Bitartras and its effects on its activity or function are currently being researched . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: : Cholinbitartrat kann durch die chemische Reaktion von Trimethylamin mit Ethylenoxid und Wasser synthetisiert werden, gefolgt von einer Reaktion mit Weinsäure . Der Prozess beinhaltet die Bildung des Cholin-Kations aus Trimethylamin und Ethylenoxid, das sich dann mit dem Bitartrat-Anion aus Weinsäure verbindet, um die endgültige Verbindung zu bilden .

Industrielle Produktionsmethoden: : In industriellen Umgebungen beinhaltet die Herstellung von this compound die Reaktion von Weinsäure und Trimethylamin in einem molaren Verhältnis von 0,8-1,2:2, um Trimethylaminweinsäure zu bilden. Ethylenoxid wird dann zu dem Trimethylaminweinsäure in einem molaren Verhältnis von 1:2 gegeben, um Dicholinweinsäure zu erzeugen. Schließlich wird Weinsäure zu der Dicholinweinsäure in einem molaren Verhältnis von 1:0,8-1,2 gegeben, und das Produkt wird durch Konzentration, Kristallisation und Trocknung erhalten .

Chemische Reaktionsanalyse

Reaktionstypen: : this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Ergebnis.

Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Acetylcholin, ein Neurotransmitter, der für Lernen und Gedächtnis unerlässlich ist, und Lecithin, ein Fett, das für die Zellen im Körper essentiell ist .

Wissenschaftliche Forschungsanwendungen

Chemie: : this compound wird in der chemischen Forschung verwendet, um seine Eigenschaften und Reaktionen zu untersuchen. Es wird auch als Reagenz in verschiedenen chemischen Synthesen verwendet .

Biologie: : In der biologischen Forschung wird this compound verwendet, um seine Auswirkungen auf die Zellmembranstruktur und -funktion, den Lipidstoffwechsel und die Neurotransmittersynthese zu untersuchen .

Medizin: : this compound wird in der medizinischen Forschung verwendet, um seine potenziellen kognitiven Steigerungs- und seine Rolle bei der Prävention von kognitiver Abnahme, insbesondere bei älteren Menschen, zu untersuchen . Es wird auch für seine potenziellen Vorteile bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit und anderen kognitiven Störungen untersucht .

Industrie: : In der Industrie wird this compound als Lebensmittelzusatzstoff, Nahrungsergänzungsmittel und Futtermittelzusatz für Tiere verwendet .

Wirkmechanismus

This compound liefert Cholin, das ein Vorläufer von Acetylcholin ist, einem wichtigen Neurotransmitter, der an der Gedächtnisbildung, Aufmerksamkeit, dem Lernen und der allgemeinen kognitiven Funktion beteiligt ist . Cholin ist auch ein wichtiger Bestandteil der polaren Kopf-Gruppe von Phosphatidylcholin, das eine entscheidende Rolle bei der Aufrechterhaltung der Zellmembranintegrität spielt . Zusätzlich wird Cholin im Körper zu Betain oxidiert, das Homocystein in Methionin umwandelt, ein Prozess, der für die kardiovaskuläre Gesundheit wichtig ist .

Analyse Chemischer Reaktionen

Types of Reactions: : Choline bitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed: : The major products formed from these reactions include acetylcholine, a neurotransmitter essential for learning and memory, and lecithin, a fat essential to cells in the body .

Vergleich Mit ähnlichen Verbindungen

Alpha-GPC: : Alpha-GPC (L-alpha-Glycerylphosphorylcholin) ist eine weitere cholinerge Verbindung, die für ihre hohe Bioverfügbarkeit und ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, bekannt ist. Es wird oft wegen seiner akuten Auswirkungen auf die kognitive Funktion eingesetzt, einschließlich Verbesserungen von Gedächtnis, Konzentration und Lernen .

Citicolin: : Citicolin (CDP-Cholin) ist eine weitere Cholinquelle, die hoch bioverfügbar und effektiv bei der Steigerung der kognitiven Funktion ist. Es ist bekannt für seine Rolle bei der Förderung der Bildung von Gehirnzellmembranen und der Neuroreparatur .

Vergleich: : Während Cholinbitartrat eine kostengünstige und weit verbreitete Cholinquelle ist, hat es im Vergleich zu Alpha-GPC und Citicolin eine geringere Bioverfügbarkeit. Alpha-GPC und Citicolin sind effektiver beim Überwinden der Blut-Hirn-Schranke und bei der Bereitstellung akuter kognitiver Vorteile .

Ähnliche Verbindungen

- Alpha-GPC (L-alpha-Glycerylphosphorylcholin)

- Citicolin (CDP-Cholin)

- Cholinchlorid

- Cholincitrat

This compound bleibt aufgrund seiner Erschwinglichkeit und Wirksamkeit bei der Bereitstellung von Cholin für verschiedene physiologische Funktionen eine beliebte Wahl.

Biologische Aktivität

Choline bitartrate is a quaternary ammonium compound that serves as a significant source of choline, an essential nutrient involved in various biological processes. This article explores the biological activity of choline bitartrate, focusing on its metabolic pathways, physiological roles, and implications in health and disease, particularly in relation to cognitive function, gut microbiota, and cancer.

Overview of Choline Bitartrate

Choline bitartrate is a salt formed from choline and tartaric acid. It is commonly used as a dietary supplement due to its role as a precursor for acetylcholine, a neurotransmitter essential for memory and muscle control. Choline bitartrate contains approximately 41.1% choline by molecular weight, meaning that a typical dose provides a substantial amount of this critical nutrient.

Choline is primarily metabolized in the liver, where it undergoes several transformations:

- Uptake : Choline enters cells via specific transporters located in the cell membrane.

- Phosphorylation : Once inside the cell, choline is phosphorylated by choline kinase to form phosphocholine.

- Synthesis of Phosphatidylcholine (PtdCho) : Phosphocholine is further converted into PtdCho, a vital component of cell membranes.

- Acetylcholine Production : Choline is also used to synthesize acetylcholine, which plays a crucial role in neurotransmission.

1. Cognitive Function

Choline bitartrate has been investigated for its potential effects on cognitive performance:

- A randomized controlled trial demonstrated that supplementation with 2 g of choline bitartrate improved visuomotor performance but did not significantly enhance memory functions in healthy adults .

- Another study found no acute effects on memory performance following choline supplementation in young participants, suggesting that while choline is critical for neurotransmitter synthesis, its immediate impact on cognitive tasks may be limited .

2. Gut Microbiota Modulation

Recent research indicates that choline supplementation can influence gut microbiome composition:

- A study reported that choline enhances gut microbiome diversity and promotes intestinal epithelial activity . Meta-genomic analyses revealed activation of pathways associated with steroid hormone biosynthesis and degradation of environmental pollutants.

- In vitro studies using porcine intestinal cell lines showed that choline promotes cell proliferation while inhibiting apoptosis, indicating potential benefits for gut health .

3. Cancer Implications

Choline metabolism has been linked to cancer biology:

- Dysregulated choline metabolism can contribute to tumorigenesis and cancer progression. Elevated levels of phosphocholine have been observed in various cancers, suggesting a role for choline in cellular proliferation and survival .

- The interplay between choline metabolism and oncogenic processes highlights the need for further research into how dietary choline influences cancer risk and progression.

Case Studies and Clinical Trials

Several clinical trials have assessed the effects of choline bitartrate on health outcomes:

Eigenschaften

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSAWXRUVVRLH-LREBCSMRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889332 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |

| Details | Food Chemicals Codex Fifth Edition Institute of Medicine of the National Academies. National Academies Press, Washington, DC (2003) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/ | |

| Details | Thomson Healthcare. PDR for Nutritional Supplements. Thomson Health Care Inc. Montvale, NJ. p.90 (2001) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

87-67-2 | |

| Record name | Choline bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2W7T9V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-153 °C | |

| Details | Gidding CE; Kirk-Othmer Encyclopedia of Chemical Technology. NY, NY: John Wiley & Sons; Choline. Online Posting Date: Dec 4, 2000. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.